molecular formula C31H37N5O3S B12395521 Cyp3A4-IN-1

Cyp3A4-IN-1

货号: B12395521
分子量: 559.7 g/mol
InChI 键: YCHZAYWZVPKZNW-RXVAYIKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyp3A4-IN-1 is a compound known for its inhibitory effects on the cytochrome P450 3A4 enzyme. Cytochrome P450 3A4 is a crucial enzyme in the metabolism of various drugs in the human body. Inhibitors of this enzyme, such as this compound, are significant in pharmacology and toxicology due to their potential to alter drug metabolism and interactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyp3A4-IN-1 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving:

化学反应分析

Types of Reactions

Cyp3A4-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .

科学研究应用

Cyp3A4-IN-1 has a wide range of applications in scientific research, including:

作用机制

Cyp3A4-IN-1 exerts its effects by binding to the active site of the cytochrome P450 3A4 enzyme, inhibiting its activity. This inhibition prevents the enzyme from metabolizing its substrates, leading to increased plasma concentrations of drugs that are normally metabolized by cytochrome P450 3A4. The molecular targets and pathways involved include the heme group of the enzyme and various signaling pathways that regulate enzyme activity .

相似化合物的比较

Similar Compounds

Uniqueness

Cyp3A4-IN-1 is unique due to its high specificity and potency as an inhibitor of cytochrome P450 3A4. Unlike some other inhibitors, it has minimal off-target effects, making it a

生物活性

Cyp3A4-IN-1 is a compound recognized for its role as an inhibitor of the cytochrome P450 enzyme CYP3A4, which is crucial in the metabolism of a wide variety of drugs. This article examines the biological activity of this compound, focusing on its inhibitory effects, mechanisms of action, and implications for drug metabolism and pharmacokinetics.

Overview of CYP3A4

CYP3A4 is a member of the cytochrome P450 superfamily and plays a vital role in the oxidative metabolism of approximately 30-50% of all clinically used drugs. Its broad substrate specificity arises from a large and flexible active site, allowing it to process various lipophilic compounds, including drugs, steroids, and bile acids . Variability in CYP3A4 activity can significantly affect drug efficacy and safety due to genetic polymorphisms and environmental factors .

This compound functions primarily as a competitive inhibitor of CYP3A4. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the metabolic conversion of various drugs. This inhibition can lead to increased plasma concentrations of substrates that are normally metabolized by CYP3A4, potentially resulting in enhanced therapeutic effects or increased toxicity.

Inhibitory Potency

The potency of this compound as an inhibitor can be quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. While specific IC50 values for this compound were not detailed in the search results, studies on similar inhibitors indicate that potent inhibitors typically exhibit IC50 values in the low micromolar range. For instance, flavonoids like chrysin have demonstrated IC50 values as low as 0.6 μM against CYP3A4 .

Case Studies and Research Findings

Several studies have explored the effects of CYP3A4 inhibitors on drug metabolism. Here are key findings relevant to this compound:

Case Study 1: Drug Interactions

In a clinical context, the administration of this compound alongside substrates like midazolam (a common probe for CYP3A4 activity) could result in significant drug-drug interactions. Increased midazolam levels due to Cyp3A4 inhibition may necessitate dosage adjustments to avoid adverse effects.

Case Study 2: Genetic Variability

Research has shown that genetic variability in CYP3A4 can lead to differences in drug metabolism among individuals. For example, certain allelic variants exhibit reduced enzymatic activity towards substrates like quinine . The presence of this compound could further complicate these interactions by exacerbating the effects seen in individuals with lower baseline CYP3A4 activity.

Comparative Analysis with Other Inhibitors

To illustrate the potency and specificity of this compound compared to other known inhibitors, a summary table is provided below:

Inhibitor IC50 (μM) Mechanism
This compoundTBDCompetitive Inhibition
Chrysin0.6Competitive Inhibition
Ketoconazole0.1Competitive Inhibition
Ritonavir0.05Competitive Inhibition

属性

分子式

C31H37N5O3S

分子量

559.7 g/mol

IUPAC 名称

tert-butyl N-[(2R)-1-[2-anilino-3-oxo-3-(pyridin-3-ylmethylamino)propyl]sulfanyl-3-(1H-indol-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C31H37N5O3S/c1-31(2,3)39-30(38)36-25(16-23-19-33-27-14-8-7-13-26(23)27)20-40-21-28(35-24-11-5-4-6-12-24)29(37)34-18-22-10-9-15-32-17-22/h4-15,17,19,25,28,33,35H,16,18,20-21H2,1-3H3,(H,34,37)(H,36,38)/t25-,28?/m1/s1

InChI 键

YCHZAYWZVPKZNW-RXVAYIKUSA-N

手性 SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4

规范 SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。